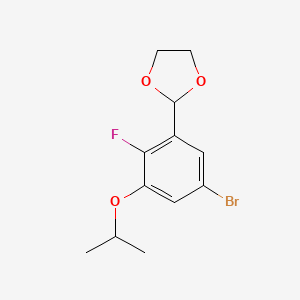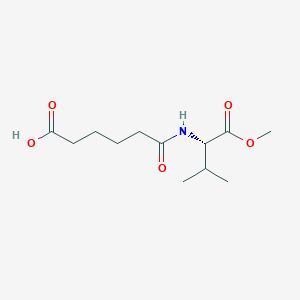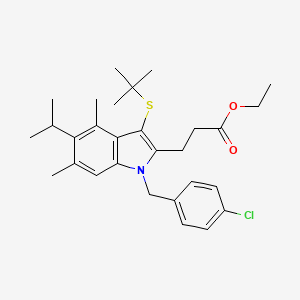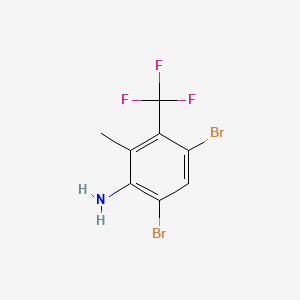![molecular formula C13H23NO5 B14769817 Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl ester, and an isopropyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 7-hydroxyhept-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the protection of the hydroxyl group using a tert-butyl carbamate (Boc) group, which is introduced through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Oxidation: Formation of 7-oxohept-2-enoic acid.
Reduction: Formation of 7-hydroxyhept-2-enol.
Substitution: Formation of 7-hydroxy-2-aminohept-2-enoate.
Applications De Recherche Scientifique
Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mécanisme D'action
The mechanism of action of Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbamate groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-hydroxyhept-2-enoate: Lacks the Boc-protected amine group.
7-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoic acid: Contains a carboxylic acid group instead of a methyl ester.
Methyl 7-oxohept-2-enoate: Contains a ketone group instead of a hydroxyl group.
Uniqueness
Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17) |
Clé InChI |
KCFSGLTVTLEICB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)






![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)


![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)

